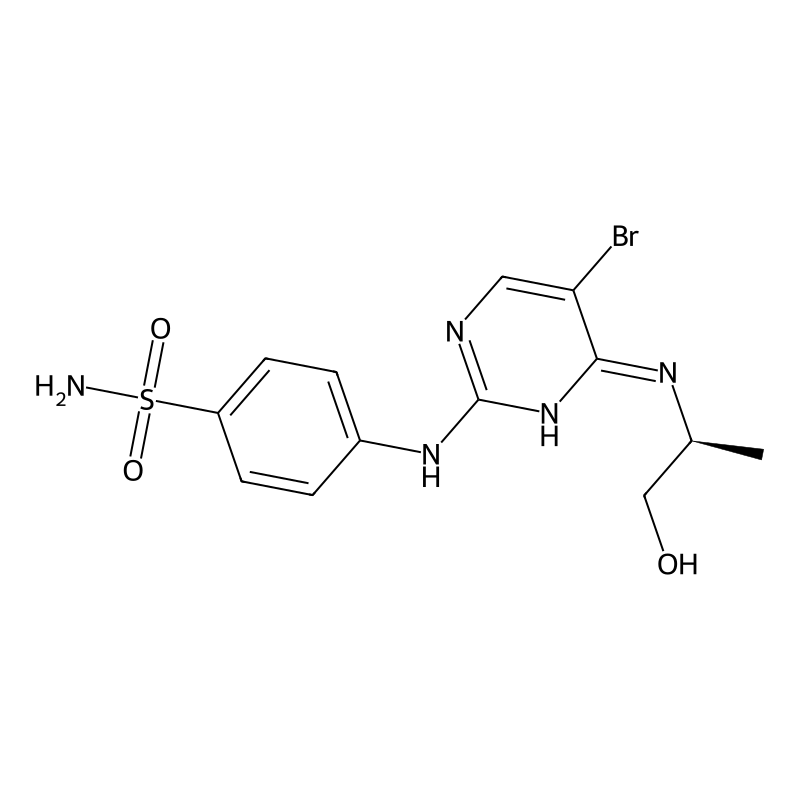

4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

Catalog No.

S548165

CAS No.

477588-78-6

M.F

C13H16BrN5O3S

M. Wt

402.27

Availability

Inquiry

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

477588-78-6

Product Name

4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

IUPAC Name

4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C13H16BrN5O3S

Molecular Weight

402.27

InChI

InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19)

InChI Key

MJIALGDLOLWBRQ-QMMMGPOBSA-N

SMILES

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N

solubility

Soluble in DMSO, not in water

Synonyms

ZK304709; ZK 304709; ZK304709

The exact mass of the compound 4-[[5-Bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide is 401.01572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

401.01572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

1: Scott EN, Thomas AL, Molife LR, Ahmed S, Blagden S, Fong PC, Kowal K, McCoy C, Wiesinger H, Steward W, De Bono J. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours. Cancer Chemother Pharmacol. 2009 Jul;64(2):425-9. doi: 10.1007/s00280-009-0968-y. Epub 2009 Mar 12. PubMed PMID: 19280191.

2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi: 10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.

3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K, Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008 Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22. PubMed PMID: 18653327.

4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006 Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.

2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi: 10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.

3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K, Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008 Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22. PubMed PMID: 18653327.

4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006 Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.

Explore Compound Types

Get ideal chemicals from 750K+ compounds